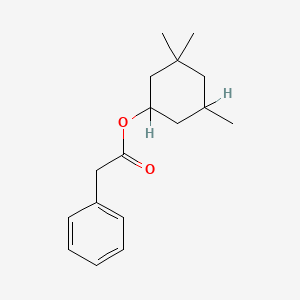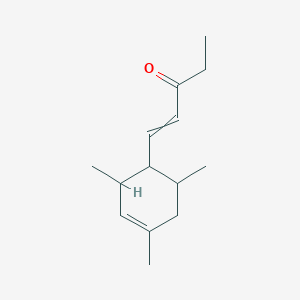
5-Aminohexane-1,2,3,4,6-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminohexane-1,2,3,4,6-pentol is a natural product found in Streptomyces lavendulae with data available.
Aplicaciones Científicas De Investigación
Novel Hydroxylamine-Containing Analogues
Research by Khomutov et al. (2016) in the Russian Journal of Bioorganic Chemistry explored hydroxylamine-containing analogues of 1-guanidino-7-aminohepane (GC7) for investigating their interaction with deoxyhypusine synthase. This study provides insights into the application of compounds similar to 5-Aminohexane-1,2,3,4,6-pentol in enzymatic interaction studies (Khomutov et al., 2016).
Deamination Studies
Tang and Williams (1984) conducted a study on the reaction of 1-aminohexan-2-ol with nitrous acid, providing a model for understanding the chemistry of amino alcohols, which are structurally related to 5-Aminohexane-1,2,3,4,6-pentol. This research, published in the Journal of The Chemical Society, offers insights into the chemical behavior of similar compounds (Tang & Williams, 1984).
Thermal Decomposition of Supramolecular Polymers
Cassimiro et al. (2011) in the Journal of Thermal Analysis and Calorimetry investigated the kinetic parameters for thermal decomposition of supramolecular polymers derived from meglumine, a compound related to 5-Aminohexane-1,2,3,4,6-pentol. This study contributes to understanding the thermal behavior of similar polymeric structures (Cassimiro et al., 2011).
Vapor-Phase Catalytic Dehydration
Ohta et al. (2016) in Applied Catalysis A-general explored the vapor-phase catalytic dehydration of 5-amino-1-pentanol over various oxide catalysts, including rare earth oxides. This research is significant for understanding the catalytic applications of compounds like 5-Aminohexane-1,2,3,4,6-pentol (Ohta, Yamada, & Sato, 2016).
Relevance in Chemical Synthesis and Biology
Markowska et al. (2021) in the International Journal of Molecular Sciences highlighted the significance of 6-aminohexanoic acid, a related compound, in chemical synthesis and biological applications. This provides context for the relevance of similar ω-amino acids in various scientific fields (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Propiedades
Número CAS |
2351-14-6 |
|---|---|
Nombre del producto |
5-Aminohexane-1,2,3,4,6-pentol |
Fórmula molecular |
C6H15NO5 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2 |
Clave InChI |
FQORWEQXRQVPBZ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)N)O |
Otros números CAS |
2351-14-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



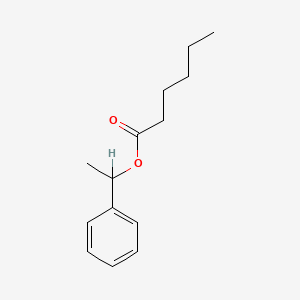

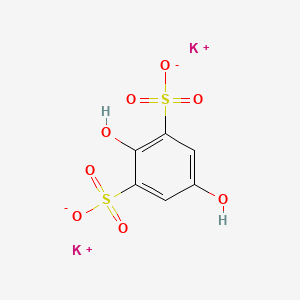

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)
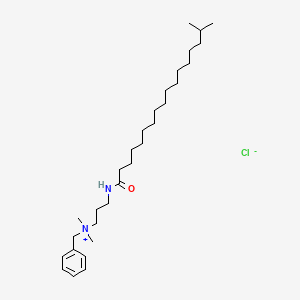
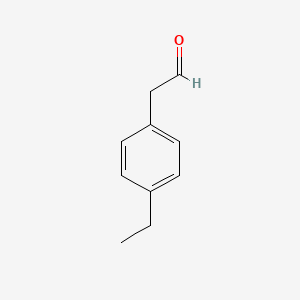

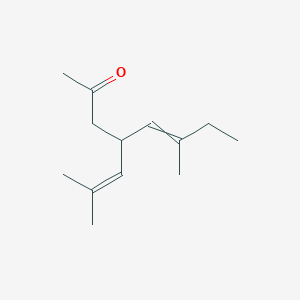
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-](/img/structure/B1616911.png)
